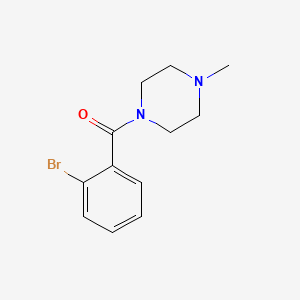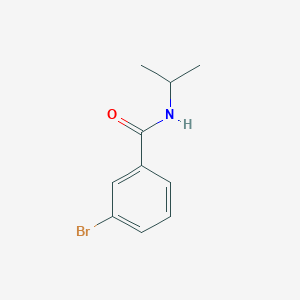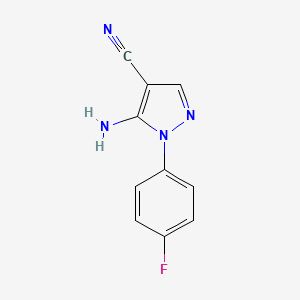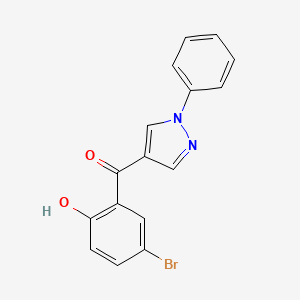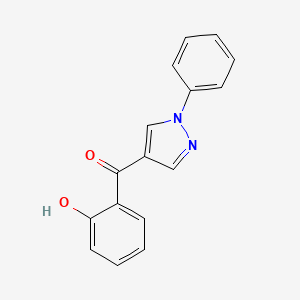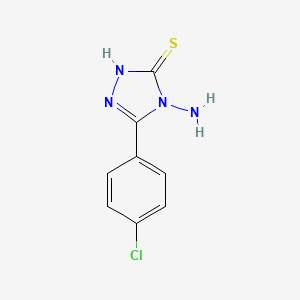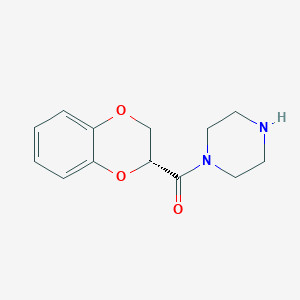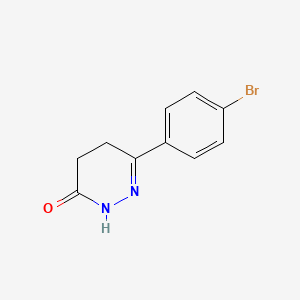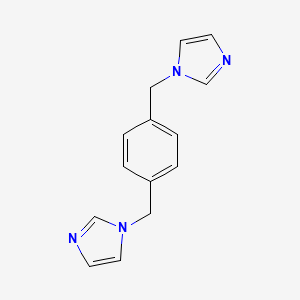
1,4-双((1H-咪唑-1-基)甲基)苯
描述
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C14H14N4. It is a white to almost white crystalline solid that is primarily used as a ligand in the synthesis of coordination polymers and metal-organic frameworks. This compound is known for its flexibility and ability to form various coordination structures, making it a valuable component in materials science and inorganic chemistry .
科学研究应用
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions
Medicine: Explored for its anticancer properties when used in coordination complexes with certain metal ions
Industry: Utilized in the development of advanced materials for gas separation and storage, as well as in the creation of functional materials with specific catalytic properties
作用机制
Target of Action
It is known that the compound is used in the synthesis of functional coordination polymers (cps) , suggesting that its targets could be metal ions in these structures.
Mode of Action
The mode of action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene involves its role as a ligand in the formation of coordination polymers . It interacts with metal ions to form complex structures. For example, it has been used to synthesize coordination polymers with Zn(II) and Cu(II) under solvothermal conditions .
Biochemical Pathways
Its role in the formation of coordination polymers suggests that it may influence pathways related to metal ion homeostasis and coordination chemistry .
Result of Action
The result of the action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is the formation of coordination polymers . These polymers have been characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Action Environment
The action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be influenced by environmental factors such as temperature and the presence of other chemical species . For instance, the synthesis of coordination polymers with this compound is carried out under solvothermal conditions , indicating that high pressure and temperature are key environmental factors for its action.
生化分析
Biochemical Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. As an organic ligand, it interacts with metal ions to form stable complexes. These interactions are essential for the synthesis of coordination polymers, which have applications in catalysis, gas storage, and separation processes .
The compound interacts with various enzymes and proteins, facilitating the formation of metal-organic frameworks. These interactions are primarily coordination bonds between the nitrogen atoms of the imidazole rings and the metal ions. The nature of these interactions is highly dependent on the specific metal ions involved and the conditions under which the reactions occur .
Cellular Effects
1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been shown to influence various cellular processes. It affects cell function by interacting with metal ions within the cellular environment, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can lead to changes in the availability of these ions for other cellular processes, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene involves its ability to bind with metal ions through the nitrogen atoms of its imidazole rings. This binding interaction can result in the inhibition or activation of specific enzymes, depending on the metal ions involved and the specific biochemical pathways affected. Additionally, the compound can influence gene expression by altering the availability of metal ions that are essential for the function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can change over time. The compound is generally stable under normal laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo degradation, which can impact its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in animal models vary with different dosages. At low doses, the compound can facilitate the formation of coordination polymers and metal-organic frameworks without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by altering the availability of metal ions that are essential cofactors for enzymatic reactions. This can lead to changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, the presence of binding proteins, and the overall cellular environment .
Subcellular Localization
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is localized to specific subcellular compartments, where it can interact with metal ions and other biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can participate in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be synthesized through the reaction of terephthalaldehyde with imidazole in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene on a larger scale would likely follow similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,4-Bis((1H-imidazol-1-yl)methyl)benzene primarily undergoes coordination reactions due to its ability to act as a ligand. It can form complexes with various metal ions, leading to the creation of coordination polymers and metal-organic frameworks .
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) nitrate, zinc(II) acetate, or cobalt(II) chloride in solvents like methanol, ethanol, or water. .
Hydrothermal Synthesis: Involves the reaction of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene with metal salts in a sealed vessel at high temperatures and pressures. .
Major Products
The major products of these reactions are coordination polymers and metal-organic frameworks, which have various applications in catalysis, gas storage, and separation technologies .
相似化合物的比较
Similar Compounds
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Similar in structure but with imidazole groups attached at the 1,2-positions of the benzene ring. .
1,4-Bis(imidazol-1-yl)benzene: Lacks the methylene bridges between the imidazole groups and the benzene ring, resulting in different coordination properties
Uniqueness
1,4-Bis((1H-imidazol-1-yl)methyl)benzene is unique due to its flexible methylene bridges, which allow for a greater range of coordination geometries and structural diversity in the resulting coordination polymers and metal-organic frameworks .
属性
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-83-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in coordination polymers?
A1: 1,4-Bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in coordination polymers, connecting metal ions to form extended structures. Its two imidazole rings provide nitrogen donor atoms that coordinate to metal centers, while the flexible methylene (-CH2-) groups allow for conformational adaptability, resulting in diverse network topologies. [, , , , ]
Q2: What types of coordination polymers have been synthesized using bix?
A2: Bix has been used to synthesize a wide range of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. These polymers often incorporate various metal ions like Cd(II) [, , , , , ], Zn(II) [, , ], Co(II) [, , , , ], Cu(II) [, ], Mn(II) [], and Ni(II) []. The specific structural features of the resulting polymers depend on the chosen metal ions, additional ligands, and synthetic conditions.
Q3: How does the flexibility of bix influence the structures of the coordination polymers?
A3: The flexibility of the methylene groups in bix allows it to adopt different conformations, leading to diverse coordination modes and network topologies. For example, in some cases, bix adopts a trans conformation, bridging metal centers to create linear chains, while in other cases, it adopts a cis conformation, resulting in the formation of helical structures or more complex frameworks. [, , ]
Q4: What are some of the interesting properties observed in coordination polymers containing bix?
A4: Coordination polymers containing bix exhibit various interesting properties, including:
- Fluorescence: Some bix-containing coordination polymers exhibit strong fluorescence emissions, making them potentially useful for sensing applications. [, , ]
- Magnetic properties: Depending on the metal ions and structural arrangements, bix-containing coordination polymers can exhibit interesting magnetic behaviors, such as antiferromagnetism. [, ]
- Gas sorption: Certain bix-based coordination polymers possess porous structures capable of selectively adsorbing gases like CO2, highlighting their potential for gas separation and storage applications. []
- Proton conductivity: Hourglass-type polyoxometalate-based crystalline materials incorporating bix exhibit good proton conductivity, making them potential candidates for proton-conducting solid electrolytes in fuel cell applications. []
Q5: What is the structural characterization of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?
A5:
Q6: What are the potential applications of bix-based materials?
A6: Bix-based coordination polymers and materials show promise for various applications, including:
- Luminescent sensors: Due to their fluorescence properties, some bix-containing polymers can be used for sensing applications, such as detecting specific ions or molecules. [, ]
- Gas storage and separation: Porous coordination polymers containing bix have shown potential for capturing and separating gases like CO2, which is crucial for environmental remediation. []
- Catalysts: The metal centers in bix-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Proton conductors: Specific bix-incorporated materials show promising proton conductivity, making them potential candidates for use in fuel cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




